molecular formula C16H23N7 B2577172 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415633-65-5

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B2577172
CAS No.: 2415633-65-5
M. Wt: 313.409
InChI Key: QJWPEPHPRXKLSN-UHFFFAOYSA-N
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Description

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Piperazine Ring Formation: The piperazine ring is often formed by cyclization reactions involving diamines and dihalides.

    Coupling Reactions: The pyrimidine and piperazine rings are then coupled using nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the rings can be replaced by other substituents using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings makes it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may act as potential drugs for treating diseases such as cancer, infections, and neurological disorders due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple rings allow it to fit into binding sites on proteins, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pirimicarb: A well-known insecticide with a similar pyrimidine structure.

    N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine: Another compound with a pyrimidine ring, used in different chemical applications.

Uniqueness

What sets 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine apart is its combination of three different heterocyclic rings, which provides a unique set of chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-13(2)17-11-18-16(12)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWPEPHPRXKLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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